4-(Benzenesulfinyl)benzene-1,2-diamine
Overview
Description
4-(Benzenesulfinyl)benzene-1,2-diamine: is an organic compound with the molecular formula C12H12N2OS It is a derivative of 1,2-benzenediamine, where one of the hydrogen atoms is replaced by a phenylsulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Benzenesulfinyl)benzene-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of 1,2-benzenediamine with a phenylsulfinyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods: In an industrial setting, the production of 1,2-benzenediamine, 4-(phenylsulfinyl)- may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as mixing, heating, and purification to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Benzenesulfinyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the phenylsulfinyl group to a phenylthio group.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Phenylthio derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Benzenesulfinyl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2-benzenediamine, 4-(phenylsulfinyl)- involves its interaction with molecular targets such as enzymes and proteins. The phenylsulfinyl group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The amino groups can also participate in various biochemical pathways, affecting cellular processes.
Comparison with Similar Compounds
1,2-Benzenediamine: The parent compound without the phenylsulfinyl group.
1,2-Benzenediamine, 4-(phenylthio)-: A similar compound with a phenylthio group instead of a phenylsulfinyl group.
1,2-Benzenediamine, 4-(phenylsulfonyl)-: A compound with a phenylsulfonyl group.
Uniqueness: 4-(Benzenesulfinyl)benzene-1,2-diamine is unique due to the presence of the phenylsulfinyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
54029-73-1 |
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Molecular Formula |
C12H12N2OS |
Molecular Weight |
232.30 g/mol |
IUPAC Name |
4-(benzenesulfinyl)benzene-1,2-diamine |
InChI |
InChI=1S/C12H12N2OS/c13-11-7-6-10(8-12(11)14)16(15)9-4-2-1-3-5-9/h1-8H,13-14H2 |
InChI Key |
ONRRILQSLJKTMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)C2=CC(=C(C=C2)N)N |
Origin of Product |
United States |
Synthesis routes and methods I
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